molecular formula C19H20N2O B14599461 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole CAS No. 60627-50-1

1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole

Cat. No.: B14599461
CAS No.: 60627-50-1
M. Wt: 292.4 g/mol
InChI Key: BEJYKWHYOCVFIR-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyrazole ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Lacks the isopropoxy group, making it less versatile in certain reactions.

    3,5-Diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole: Similar structure but without the methyl group at the 1-position.

Uniqueness: 1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole stands out due to its unique combination of substituents, which can influence its reactivity and biological activity

Properties

CAS No.

60627-50-1

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-4-propan-2-yloxypyrazole

InChI

InChI=1S/C19H20N2O/c1-14(2)22-19-17(15-10-6-4-7-11-15)20-21(3)18(19)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

BEJYKWHYOCVFIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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